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molecular formula C8H6FNO B2568778 4-Fluoro-1-isocyanato-2-methylbenzene CAS No. 67191-92-8

4-Fluoro-1-isocyanato-2-methylbenzene

Cat. No. B2568778
M. Wt: 151.14
InChI Key: MIMYFVDQCNYWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249145B2

Procedure details

20% Phosgene in toluene (0.25 mL, 0.48 mmol) and triethylamine (0.11 mL, 0.76 mmol) were added to a solution of 4-fluoro-2-methyl-benzenamine (12 mg, 0.095 mmol) in a mixture of THF (0.30 mL) and DCM (0.10 mL). The reaction was stirred for two hours, then solvents were removed in vacuo and the product used without further purification in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].C1(C)C=CC=CC=1.C(N(CC)CC)C.[F:19][C:20]1[CH:25]=[CH:24][C:23]([NH2:26])=[C:22]([CH3:27])[CH:21]=1>C1COCC1.C(Cl)Cl>[F:19][C:20]1[CH:25]=[CH:24][C:23]([N:26]=[C:1]=[O:2])=[C:22]([CH3:27])[CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0.25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)C
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product used without further purification in the next step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC(=C(C=C1)N=C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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